N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines .
Biochemical Pathways
The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax may be altered, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
The compound may induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This could lead to apoptosis, or programmed cell death, which is a common goal in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of 6-fluoro-3-methylbenzothiazole, followed by the formation of a reactive intermediate, which is then condensed with 1,5-dimethyl-1H-pyrazole-3-carboxamide under controlled conditions. Key reagents include fluorinating agents, methylating agents, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods: Industrial production scales up the laboratory synthesis, employing high-throughput reactors and optimized reaction conditions to ensure consistent yield and purity. The process may involve advanced techniques such as continuous flow synthesis and in-line monitoring to maintain stringent quality control.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting it into reduced forms.
Substitution: : Various nucleophilic and electrophilic substitution reactions can modify its structure, typically using reagents like halogens and alkylating agents.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and organic solvents like dichloromethane are frequently used in these reactions. Conditions usually involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products: The major products depend on the type of reaction. For instance, oxidation might produce hydroxy derivatives, while reduction may yield amine or alkane derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a subject of study for reaction mechanisms and synthetic pathways.
Biology: Biologically, it is studied for its potential interactions with cellular components, given its structural similarity to biologically active molecules. It may act as a probe in biochemical assays or as a potential therapeutic agent.
Medicine: In medicine, research focuses on its potential as a drug candidate. Studies explore its efficacy, bioavailability, and mechanism of action against various diseases, particularly those involving the central nervous system due to its ability to cross the blood-brain barrier.
Industry: Industrially, it finds applications as a precursor in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique properties enhance the functionality and performance of these products.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: This compound stands out due to its specific substitution pattern and the presence of a fluorine atom, which imparts unique electronic properties. Similar compounds include:
N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide: : Lacks the fluorine atom, resulting in different reactivity and properties.
N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide: : The chlorine atom alters its electronic distribution and reactivity.
Uniqueness: The presence of the fluorine atom in N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide makes it particularly notable. This subtle difference can significantly affect its pharmacokinetics, binding affinity, and overall chemical behavior, distinguishing it from other related compounds.
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Biological Activity
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H15FN4OS with a molecular weight of 318.4 g/mol. The presence of a fluorine atom and a thiazole ring are notable features that may contribute to its biological activity.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have shown efficacy against various pathogens, suggesting that this compound may also possess such activity due to its structural similarities .
Anticancer Properties
Recent research highlights the potential anticancer effects of pyrazole derivatives. For example, compounds with pyrazole moieties have demonstrated significant cytotoxicity against cancer cell lines, including HT-29 and Jurkat cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth . The specific compound under study may share these mechanisms due to its structural components.
Inhibitory Effects on Enzymes
This compound could potentially act as an inhibitor for various enzymes. Pyrazole derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO), which are important in the metabolism of neurotransmitters. Some studies report that related compounds exhibit selective inhibition of MAO-A over MAO-B, which is relevant for developing antidepressants .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially understood through SAR studies:
Structural Feature | Activity Implication |
---|---|
Fluorine Substitution | Enhances lipophilicity and potential binding affinity to biological targets |
Thiazole Ring | Associated with antimicrobial and anticancer properties |
Pyrazole Moiety | Known for various pharmacological activities including anti-inflammatory effects |
Case Studies
- Anticancer Activity : A study on related pyrazole derivatives indicated that compounds with similar thiazole substitutions demonstrated promising anticancer activity against various cell lines. The most active compounds were noted to induce apoptosis effectively .
- MAO Inhibition : Research into pyrazole derivatives has shown that some can selectively inhibit MAO-A, which is beneficial for treating depression and anxiety disorders. The most active compounds in this series showed IC50 values in the low nanomolar range .
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-6-10(17-19(8)3)13(20)16-14-18(2)11-5-4-9(15)7-12(11)21-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSKYGDYSAZKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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